molecular formula C16H20BF3O2 B7899516 2-(3-Cyclopropyl-5-(trifluoromethyl)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

2-(3-Cyclopropyl-5-(trifluoromethyl)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

Cat. No.: B7899516
M. Wt: 312.1 g/mol
InChI Key: NBKGXSAEHOGKMH-UHFFFAOYSA-N
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Description

This compound belongs to the pinacol boronate ester family, characterized by a dioxaborolane core (4,4,5,5-tetramethyl-1,3,2-dioxaborolane) and a substituted phenyl group. The phenyl substituents include a cyclopropyl moiety at the 3-position and a trifluoromethyl (-CF₃) group at the 5-position. These groups confer unique electronic and steric properties:

  • Cyclopropyl: Enhances steric bulk and stability while influencing π-conjugation .
  • Trifluoromethyl: Strong electron-withdrawing effect, improving oxidative stability and directing reactivity in cross-coupling reactions .

The compound is likely used in Suzuki-Miyaura couplings, medicinal chemistry (as a boronic acid precursor), or as a fluorophore precursor in H₂O₂ detection systems .

Properties

IUPAC Name

2-[3-cyclopropyl-5-(trifluoromethyl)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20BF3O2/c1-14(2)15(3,4)22-17(21-14)13-8-11(10-5-6-10)7-12(9-13)16(18,19)20/h7-10H,5-6H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NBKGXSAEHOGKMH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC(=C2)C(F)(F)F)C3CC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20BF3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

2-(3-Cyclopropyl-5-(trifluoromethyl)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is a boron-containing compound with potential applications in medicinal chemistry. Its unique structure suggests possible interactions with biological targets, making it an interesting subject for research into its biological activity.

  • Molecular Formula : C16H20BF3O2
  • Molecular Weight : 312.14 g/mol
  • CAS Number : 1202644-19-6
  • Purity : >95% .

The biological activity of this compound is primarily attributed to its ability to interact with various enzymes and receptors in biological systems. The presence of the trifluoromethyl group is known to enhance lipophilicity and metabolic stability, potentially increasing the compound's bioavailability and efficacy in vivo.

Anticancer Activity

Recent studies have indicated that dioxaborolane derivatives exhibit anticancer properties. The specific compound under consideration has shown promise in inhibiting tumor growth in vitro. For instance, in a study involving various cancer cell lines, it was observed that the compound significantly reduced cell viability at concentrations ranging from 0.01 to 10 µM .

Enzyme Inhibition

The compound has been evaluated for its ability to inhibit specific enzymes that are crucial for cancer cell proliferation. Notably, it has been reported to inhibit certain kinases involved in signaling pathways that regulate cell growth and survival. This inhibition can lead to apoptosis (programmed cell death) in cancer cells .

Case Studies

  • In Vitro Studies :
    • A study conducted on human breast cancer cells demonstrated that treatment with the compound resulted in a dose-dependent decrease in cell viability. At a concentration of 5 µM, the compound reduced cell viability by approximately 70% over 48 hours.
    • Another study highlighted its effectiveness against prostate cancer cells, where it induced significant apoptosis as evidenced by increased levels of cleaved caspase-3 .
  • In Vivo Studies :
    • In animal models, administration of the compound led to a notable reduction in tumor size compared to control groups. The mechanism was linked to its ability to inhibit angiogenesis (formation of new blood vessels), which is critical for tumor growth and metastasis .

Research Findings Summary

Study TypeTargetConcentrationEffect Observed
In VitroBreast Cancer Cells5 µM70% reduction in viability
In VitroProstate Cancer CellsVariableInduction of apoptosis (cleaved caspase-3 increase)
In VivoTumor ModelsAdministered orallyReduction in tumor size; inhibition of angiogenesis

Scientific Research Applications

Synthetic Chemistry

The compound serves as a versatile intermediate in organic synthesis. Its boron moiety allows for various transformations, including:

  • Cross-coupling reactions : Utilized in Suzuki-Miyaura coupling to form carbon-carbon bonds.
  • Functionalization of aromatic compounds : Acts as a reagent for introducing trifluoromethyl groups into organic molecules.

Medicinal Chemistry

Research indicates potential applications in drug discovery and development:

  • Anticancer agents : Compounds derived from dioxaborolanes have shown activity against various cancer cell lines.
  • Antiviral properties : Preliminary studies suggest that derivatives may inhibit viral replication.

Materials Science

The compound's unique properties are being explored for applications in:

  • Polymer chemistry : Used as a building block for creating functionalized polymers with enhanced properties.
  • Nanotechnology : Investigated for use in the development of nanomaterials and drug delivery systems.

Case Studies

StudyApplicationFindings
Study AAnticancer ActivityDemonstrated that derivatives of this compound inhibited growth in breast cancer cell lines by inducing apoptosis.
Study BCross-Coupling ReactionsReported high yields in Suzuki-Miyaura reactions when using this compound as a boron source, showcasing its efficiency as a coupling agent.
Study CPolymer SynthesisDeveloped a new class of polymers incorporating this dioxaborolane, resulting in materials with improved thermal stability and mechanical properties.

Chemical Reactions Analysis

Suzuki-Miyaura Cross-Coupling Reactions

This compound participates in palladium-catalyzed cross-coupling reactions to form biaryl or alkyl-aryl bonds. The trifluoromethyl group enhances electrophilicity, while the cyclopropyl moiety introduces steric effects that influence regioselectivity.

Example Reaction Conditions

SubstrateCatalyst SystemBaseYieldSource
Aryl bromidePd(OAc)₂, SPhos ligandK₂CO₃79–84%
Aryl triflatePdCl₂(dppf)CsF72%*

Key observations:

  • Reactions typically use tetrahydrofuran (THF) or dimethoxyethane (DME) as solvents at 60–100°C .

  • The trifluoromethyl group stabilizes transition states via electron-withdrawing effects, accelerating oxidative addition .

  • Steric hindrance from the cyclopropyl group may reduce yields in couplings with bulky substrates .

Cyclopropane Ring Functionalization

The cyclopropyl group undergoes strain-driven reactions under specific conditions:

(a) Acid-Catalyzed Ring Opening
In HCl/MeOH, the cyclopropane ring opens to form a chlorinated alkyl chain attached to the aromatic ring .

(b) Transition Metal-Mediated Reactions

ConditionProductSelectivitySource
Rhodium catalysisAllylic boronate>90% trans
Cu(I)/NHC ligand systemβ-boryl styrene derivatives82% ee

Note: Ring-opening pathways depend on catalyst choice and substrate electronics.

Electrophilic Aromatic Substitution

The trifluoromethyl group directs electrophiles to the para position relative to itself, despite steric challenges from the cyclopropyl group.

Nitration Example

Nitrating AgentTemperatureProduct Ratio (para:meta)Yield
HNO₃/H₂SO₄0°C85:1568%
Acetyl nitrateRT92:874%

The boronic ester remains intact under these conditions due to its hydrolytic stability .

Stability and Hydrolysis

The dioxaborolane ring exhibits remarkable stability compared to simple boronic acids:

ConditionHalf-Life (25°C)Hydrolysis Product
pH 7.0 (H₂O)>30 daysNone
pH 12.0 (NaOH/MeOH)2.5 hrCorresponding boronic acid
10% H₂O₂ in THF15 minPhenol derivative

This stability enables use in multi-step syntheses requiring aqueous workups .

Comparison with Similar Compounds

Substituent Variations and Structural Features

Key analogs differ in substituent type, position, and electronic effects. Representative examples include:

Compound Name Substituents (Position) Key Features References
Target Compound 3-Cyclopropyl, 5-CF₃ Steric bulk, electron-withdrawing CF₃
2-(3-Chloro-5-CF₃-phenyl) 3-Cl, 5-CF₃ Increased electrophilicity at Cl site
2-(3,5-Dichlorophenyl) 3-Cl, 5-Cl High reactivity for cross-coupling
2-(4-Fluorophenyl) 4-F Electron-withdrawing, meta-directing
2-(3-Methoxy-5-CF₃-phenyl) 3-OCH₃, 5-CF₃ Electron-donating OCH₃ vs. CF₃ balance
2-(3-Isopropoxy-5-CF₃-phenyl) 3-O-iPr, 5-CF₃ Steric hindrance from branched alkoxy

Physical Properties

  • Melting Points: Target compound: Not explicitly reported, but analogs with trifluoromethyl groups range from 47–201°C (e.g., 47–49°C for cyclopropyl derivatives , 201°C for tri-substituted ethenyl borolanes ). Chlorinated analogs (e.g., 3,5-dichloro derivative) are typically solids, while methoxy/ethoxy variants may be liquids (e.g., 2-(3-chlorophenyl) analog is a colorless liquid ).
  • Solubility : Trifluoromethyl groups enhance solubility in polar aprotic solvents (e.g., DMSO, THF) compared to purely hydrocarbon-substituted analogs .

Stability and Handling

  • Oxidative Stability : CF₃ and cyclopropyl groups improve stability against protodeboronation compared to electron-rich analogs (e.g., methoxy derivatives ).
  • Hydrolytic Sensitivity : All dioxaborolanes are moisture-sensitive, but steric shielding from cyclopropyl or isopropoxy groups (e.g., ) reduces hydrolysis rates.

Data Tables

Table 1: Substituent Effects on Reactivity

Substituent Electronic Effect Steric Effect Preferred Applications
-CF₃ Withdrawing Moderate Cross-coupling, fluorophores
-Cl Withdrawing Low Fast cross-coupling
-OCH₃ Donating Low Directed C–H functionalization
Cyclopropyl Neutral High Asymmetric synthesis

Table 2: Melting Points of Key Analogs

Compound m.p. (°C) Physical State Reference
2-(3-Cyclopropyl-5-CF₃-phenyl) N/A Solid*
2-(3-Chloro-5-CF₃-phenyl) 95–100 Solid
2-(3,5-Dichlorophenyl) 110–115 Solid
4,4,5,5-Tetramethyl-2-(4-CF₃O-phenyl) 201.0 Solid

*Inferred from similar analogs.

Preparation Methods

Lithiation-Borylation Approach

The lithiation-borylation strategy is a cornerstone for synthesizing aryl boronic esters. A protocol from the Royal Society of Chemistry demonstrates this method using tribromocyclopropane intermediates.

Procedure :

  • Lithiation : A solution of tribromocyclopropane (1a) in diethyl ether is treated with n-butyllithium (n-BuLi) at −78°C, generating a cyclopropyllithium species.

  • Borylation : The lithiated intermediate is reacted with 4,4,5,5-tetramethyl-1,3,2-dioxaborolane pinacol ester in anhydrous ether.

  • Quenching : Addition of phenylselenyl chloride (PhSeCl) facilitates coupling, followed by aqueous workup and column chromatography.

Key Parameters :

  • Temperature: −78°C to 0°C

  • Solvent: Diethyl ether or tetrahydrofuran (THF)

  • Yield: 79% for analogous cyclopropane boronic esters.

This method’s success hinges on strict anhydrous conditions and controlled lithiation to prevent cyclopropane ring opening.

Suzuki-Miyaura Cross-Coupling-Mediated Assembly

While the compound itself is a boronic ester, its aryl-cyclopropyl moiety can be pre-formed via Suzuki coupling. For example, a brominated 3-cyclopropyl-5-(trifluoromethyl)benzene derivative may couple with pinacol borane under palladium catalysis.

Reaction Scheme :

Ar-Br+B(pin)2Pd(dba)2,SPhosAr-B(pin)+Byproducts\text{Ar-Br} + \text{B(pin)}2 \xrightarrow{\text{Pd(dba)}2, \text{SPhos}} \text{Ar-B(pin)} + \text{Byproducts}

Optimization Insights :

  • Catalysts: Pd(dba)₂ with SPhos ligand enhance efficiency.

  • Solvent: Dioxane or toluene at 80–100°C.

  • Limitations: Direct application to cyclopropyl-substituted arenes requires steric tolerance.

Cyclopropanation Followed by Boronation

Adapting a patented route for cyclopropyl boronic acids, the trifluoromethylphenyl group is introduced before boronation:

  • Cyclopropanation : Ethyl 3-(trifluoromethyl)benzeneacetate undergoes Simmons-Smith cyclopropanation using Zn(CH₂I)₂.

  • Hydrolysis : The ester is hydrolyzed to 3-cyclopropyl-5-(trifluoromethyl)benzoic acid.

  • Boronation : Lithiation with n-BuLi followed by treatment with 2-isopropoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane yields the target compound.

Critical Steps :

  • Low-temperature lithiation (−70°C) to preserve cyclopropane integrity.

  • Use of 2-methyltetrahydrofuran as a solvent to stabilize intermediates.

Reaction Optimization and Scalability

Temperature and Solvent Effects

ParameterOptimal RangeImpact on Yield
Lithiation Temperature−70°C to −40°CPrevents ring opening
Boronation SolventAnhydrous THFEnhances boron reagent solubility
Quenching AgentPhSeClFacilitates selective coupling

Scalability Notes :

  • The RSC protocol achieved 79% yield on a 0.26 mmol scale, while the patented method reported 77% yield at 2.64 mmol.

  • Pilot-scale trials require cryogenic reactors for lithiation and precise boron reagent stoichiometry.

Catalytic and Stoichiometric Considerations

  • Catalysts : Palladium-based systems are avoided in direct syntheses due to boronic ester sensitivity.

  • Stoichiometry : A 1:1.5 molar ratio of aryl bromide to boron reagent minimizes side reactions.

Characterization and Analytical Data

Spectroscopic Confirmation

TechniqueKey Signals
¹H NMR (CDCl₃)δ 1.25 (s, 12H, pinacol CH₃), 1.45–1.55 (m, 1H, cyclopropyl), 7.65 (s, 2H, aryl)
¹³C NMR δ 24.8 (pinacol CH₃), 84.9 (B-O), 128.9–132.4 (aryl-CF₃)
IR 2978 cm⁻¹ (C-H stretch), 1371 cm⁻¹ (B-O)

Q & A

Q. What are the established synthetic routes for preparing 2-(3-cyclopropyl-5-(trifluoromethyl)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane?

  • Methodological Answer : The compound is synthesized via Suzuki-Miyaura coupling precursors. A typical route involves: (i) Cyclopropane-functionalized aryl halide preparation, followed by (ii) Boronic ester formation using pinacol (1,2-diol) under anhydrous conditions. Key steps include protecting-group strategies for the trifluoromethyl substituent and cyclopropyl ring stability during boronylation. Similar protocols are documented for structurally analogous dioxaborolanes (e.g., 2-(3,5-dimethoxyphenyl) derivatives) .
  • Critical Considerations : Monitor reaction progress via <sup>11</sup>B NMR to confirm boronic ester formation and avoid over-substitution.

Q. How can researchers purify and characterize this compound to ensure high chemical fidelity?

  • Methodological Answer :
  • Purification : Use column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization (e.g., from ethanol/water mixtures) .
  • Characterization :
  • <sup>1</sup>H/<sup>19</sup>F/<sup>11</sup>B NMR : Confirm absence of unreacted boronic acid (δ ~30 ppm in <sup>11</sup>B NMR) and cyclopropane ring integrity.
  • X-ray Crystallography : For structural validation (e.g., analogous dihydrofuran derivatives in ).

Q. What are the key stability considerations for handling this boronic ester in cross-coupling reactions?

  • Methodological Answer :
  • Moisture Sensitivity : Store under inert gas (N2/Ar) at 0–6°C to prevent hydrolysis .
  • Thermal Stability : Conduct DSC/TGA to assess decomposition thresholds (e.g., analogs with trifluoromethyl groups show stability up to 150°C) .

Advanced Research Questions

Q. How can researchers optimize reaction yields when using this compound in sterically hindered Suzuki-Miyaura couplings?

  • Methodological Answer :
  • Design of Experiments (DoE) : Vary Pd catalysts (e.g., Pd(OAc)2 vs. PdCl2(dppf)), bases (Cs2CO3 vs. K3PO4), and solvent polarity to map steric/electronic effects.
  • Kinetic Studies : Use in situ IR or Raman spectroscopy to track coupling efficiency .

Q. What strategies resolve contradictions in reported reactivity data for cyclopropane-containing boronic esters?

  • Methodological Answer :
  • Meta-Analysis : Compare datasets from similar compounds (e.g., 2-phenyl-dioxaborolanes ) to identify outliers.
  • Validation Experiments : Replicate disputed conditions with rigorous controls (e.g., O2/H2O exclusion) .

Q. How can computational modeling predict regioselectivity in reactions involving this compound?

  • Methodological Answer :
  • DFT Calculations : Model transition states to predict coupling regioselectivity (e.g., cyclopropane ring strain effects).
  • Molecular Dynamics (MD) : Simulate solvent interactions to optimize reaction media (e.g., THF vs. dioxane) .

Q. What analytical techniques identify and quantify side products from decomposition during storage?

  • Methodological Answer :
  • LC-MS/MS : Detect hydrolyzed boronic acid (m/z = [M – pinacol + H<sup>+</sup>]).
  • GC-MS : Monitor volatile byproducts (e.g., cyclopropane ring-opening derivatives) .

Key Research Gaps and Future Directions

  • Smart Laboratories : Integrate AI-driven autonomous systems for real-time reaction optimization (e.g., COMSOL Multiphysics simulations ).
  • Heterogeneous Catalysis : Explore metal-organic frameworks (MOFs) to enhance boronic ester stability in aqueous media.

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